3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide
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Overview
Description
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a pyrrolo[3,4-b]pyridine core, a benzimidazole moiety, and a propanamide group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolo[3,4-b]pyridine core through cyclization reactions. Subsequent steps involve the introduction of the benzimidazole moiety and the propanamide group through various coupling reactions under controlled conditions. Common reagents used in these reactions include palladium catalysts, base reagents like potassium carbonate, and solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole moiety, where nucleophiles such as amines or thiols replace existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.
Scientific Research Applications
3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(methyl)-1H-benzimidazol-2-yl]methyl}propanamide
- 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(ethyl)-1H-benzimidazol-2-yl]methyl}propanamide
Uniqueness
The uniqueness of 3-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}propanamide lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of the isopropyl group in the benzimidazole moiety, for instance, may enhance its binding affinity to certain molecular targets compared to its methyl or ethyl analogs.
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
3-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-[(1-propan-2-ylbenzimidazol-2-yl)methyl]propanamide |
InChI |
InChI=1S/C21H21N5O3/c1-13(2)26-16-8-4-3-7-15(16)24-17(26)12-23-18(27)9-11-25-20(28)14-6-5-10-22-19(14)21(25)29/h3-8,10,13H,9,11-12H2,1-2H3,(H,23,27) |
InChI Key |
HIRVHFZRZBVLKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N=C1CNC(=O)CCN3C(=O)C4=C(C3=O)N=CC=C4 |
Origin of Product |
United States |
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